molecular formula C17H15NOS B5835894 4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol

4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol

Cat. No.: B5835894
M. Wt: 281.4 g/mol
InChI Key: BGFZNGBKTQSFPI-UHFFFAOYSA-N
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Description

4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol is a chemical compound with the molecular formula C17H15NOS and a molecular weight of 281.3721 g/mol . This compound features a thiazole ring, a phenol group, and a dimethylphenyl group, making it a complex and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol typically involves the formation of the thiazole ring followed by the attachment of the phenol and dimethylphenyl groups. One common method is the Suzuki–Miyaura cross-coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the thiazole ring can interact with enzymes and receptors, modulating their activity . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol is unique due to its combination of a thiazole ring, a phenol group, and a dimethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS/c1-11-3-4-14(9-12(11)2)16-10-20-17(18-16)13-5-7-15(19)8-6-13/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFZNGBKTQSFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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